

# Physical and chemical properties of 5-Hydroxyveratraldehyde

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## Compound of Interest

Compound Name: 3,4-Dimethoxy-5-hydroxybenzaldehyde

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## An In-depth Technical Guide to 5-Hydroxyveratraldehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

5-Hydroxyveratraldehyde, systematically known as **3,4-dimethoxy-5-hydroxybenzaldehyde**, is an aromatic aldehyde with a molecular structure featuring a benzene ring substituted with a hydroxyl group, two methoxy groups, and a formyl group. This compound is of interest to researchers in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules and the biological activities observed in structurally related compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxyveratraldehyde, available experimental protocols, and an exploration of the biological activities of its close structural analogs.

### Chemical and Physical Properties

The fundamental physical and chemical properties of 5-Hydroxyveratraldehyde are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	[1][2]
Molecular Weight	182.17 g/mol	[1][2]
Melting Point	67-69 °C	
Boiling Point	177-180 °C at 12 mmHg	
Appearance	Powder	
Solubility	Soluble in water (concentration not specified)	
CAS Number	29865-90-5	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5-Hydroxyveratraldehyde. Below is a summary of available spectral data.

Technique	Data Highlights
<sup>1</sup> H NMR	Data available through the Sigma-Aldrich website.
Mass Spectrometry (MS)	NIST Mass Spectrometry Data Center provides GC-MS data.
Infrared (IR) Spectroscopy	FTIR spectra are available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.

## Experimental Protocols

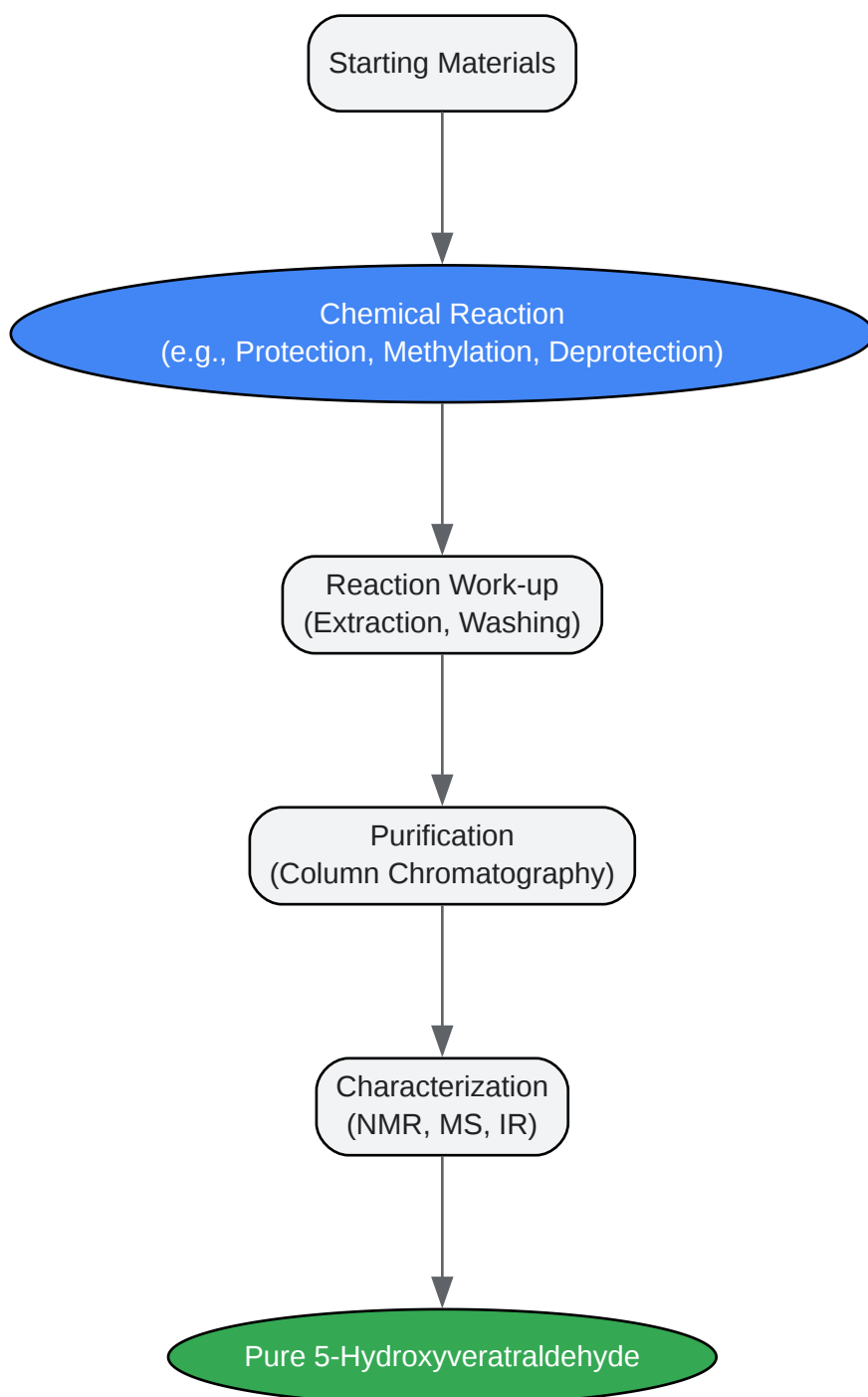
### Synthesis of 5-Hydroxyveratraldehyde

A common synthetic route to 5-Hydroxyveratraldehyde involves the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, followed by methylation of the remaining hydroxyl group, and subsequent deprotection.

A General Procedure for the Regioselective Protection of 3,4-dihydroxybenzaldehyde:

- Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF.
- Add a base, for example, sodium bicarbonate.
- Introduce the protecting group reagent (e.g., an alkyl halide) and a catalyst like sodium iodide.
- Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).
- Work up the reaction by adding aqueous acid and extracting the product with an organic solvent.
- Purify the product using column chromatography.

The following diagram illustrates a generalized workflow for chemical synthesis and characterization.



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A generalized workflow for the synthesis and characterization of 5-Hydroxyveratraldehyde.

## Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of 5-Hydroxyveratraldehyde are limited in the current scientific literature. However, its structural similarity to other substituted

benzaldehydes suggests potential for analogous biological effects. One notable mention is its use as an intermediate in the synthesis of novel hydroxybutenolide compounds that function as endothelin antagonists.[3]

To provide insight into its potential biological roles, this section will discuss the activities of closely related compounds.

## Antioxidant Activity of Structural Analogs

Many phenolic compounds, including substituted benzaldehydes, exhibit antioxidant properties. For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to possess high intracellular antioxidant activity. This activity is often attributed to their ability to scavenge free radicals.

## Anti-inflammatory Activity of Structural Analogs

Derivatives of 3,4,5-trimethoxybenzaldehyde have demonstrated anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators.

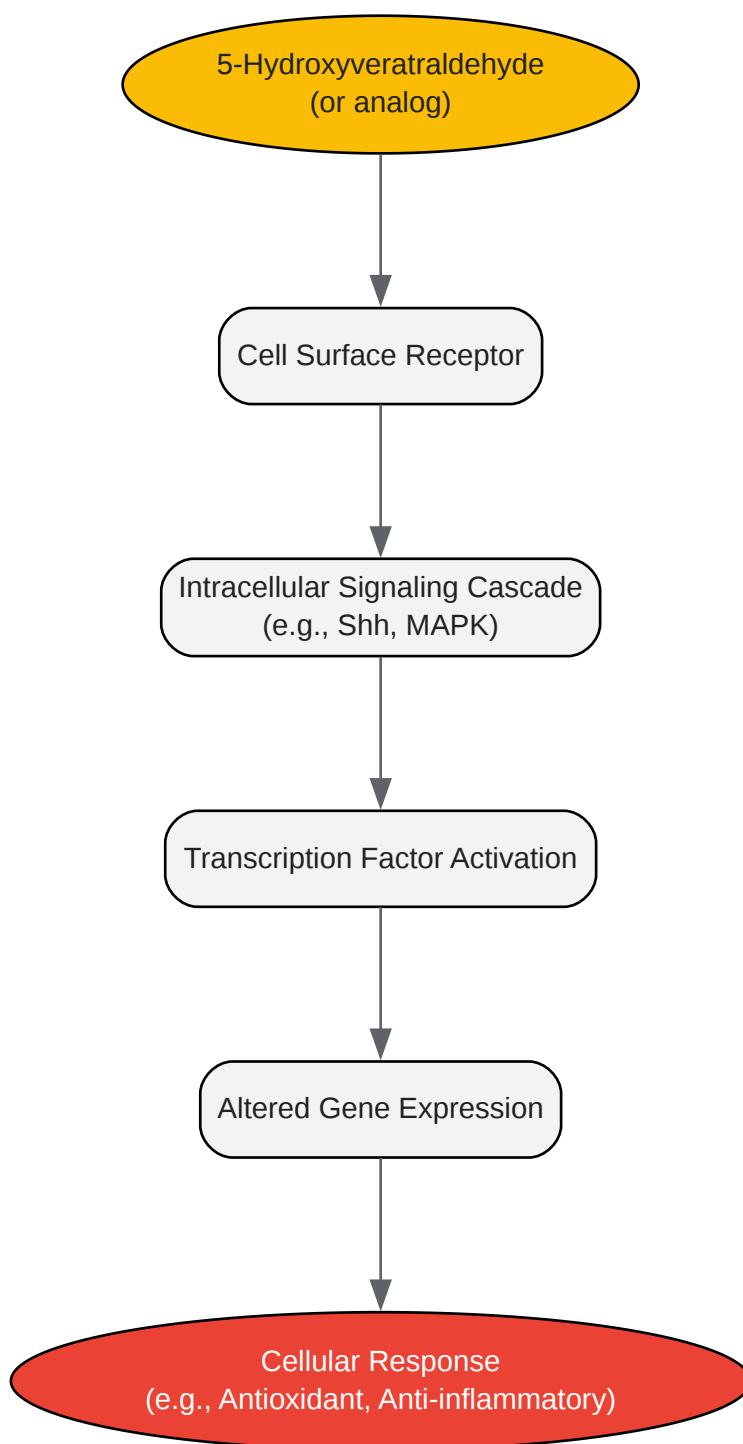
## Anticancer Activity of Structural Analogs

Several benzaldehyde derivatives have been investigated for their anticancer properties. For example, compounds derived from 3,4,5-trimethoxybenzaldehyde have shown cytotoxic activity against various cancer cell lines. The proposed mechanism for some of these derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

## Potential Signaling Pathway Involvement

Given the activities of its analogs, 5-Hydroxyveratraldehyde could potentially interact with various cellular signaling pathways. For example, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes. This pathway is crucial for neuronal development and protection.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by 5-Hydroxyveratraldehyde, based on the activities of its structural analogs.



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A hypothetical signaling pathway potentially modulated by 5-Hydroxyveratraldehyde.

## Conclusion

5-Hydroxyveratraldehyde is a valuable compound for chemical synthesis with a range of interesting, though not yet fully explored, potential biological activities. The data presented in this guide on its physical, chemical, and spectroscopic properties provide a solid foundation for researchers. While direct evidence of its biological roles is sparse, the activities of its structural analogs in antioxidant, anti-inflammatory, and anticancer pathways suggest that 5-Hydroxyveratraldehyde is a promising candidate for further investigation in drug discovery and development. Future studies are warranted to elucidate its specific mechanisms of action and to explore its therapeutic potential.

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## References

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